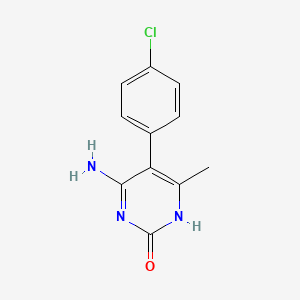
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is a coordination compound featuring cobalt in a complex with ammine and oxopentanedioato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium typically involves the reaction of cobalt salts with ammine and oxopentanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ligands.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could produce simpler cobalt salts.
Aplicaciones Científicas De Investigación
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, while the ligands can influence the compound’s reactivity and stability. Pathways involved may include electron transfer processes and ligand exchange mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Cobaltate(2-), amminebis(oxalato(2-)-O,O’)-, diammonium
- Cobaltate(2-), amminebis(malonato(2-)-O,O’)-, diammonium
Uniqueness
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is unique due to the specific nature of its ligands, which confer distinct chemical properties and reactivity compared to other cobaltate complexes
Propiedades
Número CAS |
113633-62-8 |
|---|---|
Fórmula molecular |
C10H19CoN3O10 |
Peso molecular |
400.21 g/mol |
Nombre IUPAC |
diazanium;azane;cobalt(2+);2-oxopentanedioate |
InChI |
InChI=1S/2C5H6O5.Co.3H3N/c2*6-3(5(9)10)1-2-4(7)8;;;;/h2*1-2H2,(H,7,8)(H,9,10);;3*1H3/q;;+2;;;/p-2 |
Clave InChI |
ZFTGEBVBZXBVRP-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].[NH4+].[NH4+].N.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


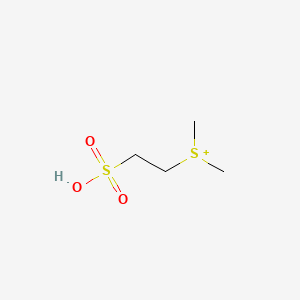

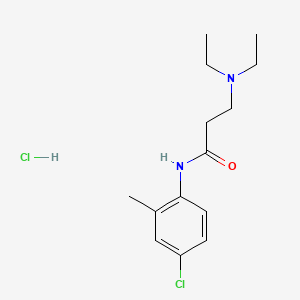
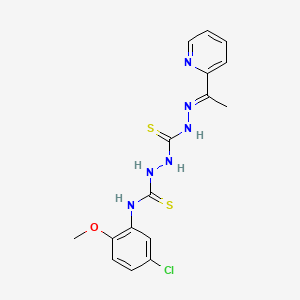



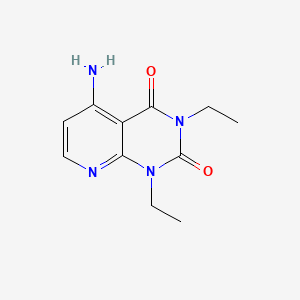
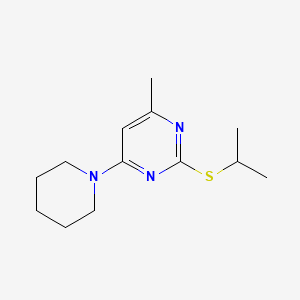


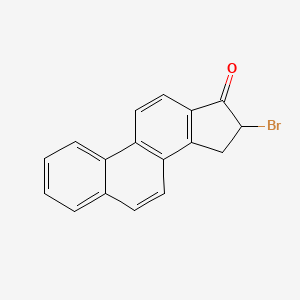
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
